molecular formula C7H11NS B042215 Cyclohexyl isothiocyanate CAS No. 1122-82-3

Cyclohexyl isothiocyanate

Cat. No.: B042215
CAS No.: 1122-82-3
M. Wt: 141.24 g/mol
InChI Key: MZSJGCPBOVTKHR-UHFFFAOYSA-N
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Description

Isothiocyanatocyclohexane belongs to the class of organic compounds known as isothiocyanates. These are organic compounds containing the isothiocyanate group, an isocyanate analogue with the general formula RN=C=S. Isothiocyanatocyclohexane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isothiocyanatocyclohexane is primarily located in the membrane (predicted from logP).

Scientific Research Applications

  • Synthesis of Heterocycles : Goldberg et al. (2012) demonstrated its use in synthesizing five-membered heterocycles with donor-acceptor cyclopropanes, highlighting its broad substrate scope, high yields, and defined chemoselectivity (Goldberg et al., 2012).

  • Marine Natural Product Synthesis : Konopelski et al. (1998) used a cyclohexanone intermediate prepared from cyclohexyl isothiocyanate for synthesizing N-methylwelwitindolinone C isothiocyanate, a marine natural product (Konopelski et al., 1998).

  • Liquid Crystal Applications : Dabrowski et al. (1989) found this compound compounds valuable in liquid crystal mixtures due to their high clearing points and low viscosity (Dabrowski et al., 1989).

  • Chemical Reactions with Cysteine : Lin et al. (2019) reported that isothiocyanates, including this compound, form adducts with cysteine and undergo intramolecular cyclization, releasing various compounds including organic amine and raphanusamic acid (Lin et al., 2019).

  • Anticarcinogenic Activities : Zhang and Talalay (1994) discussed the role of isothiocyanates in blocking carcinogenesis by suppressing carcinogen activation and inducing Phase 2 enzymes for detoxification (Zhang & Talalay, 1994).

  • Chemoprevention : Skupińska et al. (2009) found that isothiocyanates, including derivatives of this compound, inhibit CYP1A1 and CYP1A2 activity induced by benzo[a]pyrene, suggesting their chemopreventive potency (Skupińska et al., 2009).

  • Display Technology : Mazur et al. (1992) explored liquid crystal derivatives of cyclohexylbenzene with an isothiocyanate group for potential applications in display technologies (Mazur et al., 1992).

  • Inhibition of Opioid Receptors : De Costa et al. (1990) synthesized isothiocyanate derivatives that specifically and irreversibly inhibit kappa opioid receptors in vitro (De Costa et al., 1990).

  • Carcinogen Inactivation : Zhang and Talalay (1998) also described how isothiocyanates block chemical carcinogenesis by modulating enzyme activities crucial for inactivating carcinogens (Zhang & Talalay, 1998).

  • Apoptosis Induction : Yu et al. (1998) noted that isothiocyanates induce apoptosis in HeLa cells through a caspase-3-dependent mechanism, contributing to their chemopreventive functions (Yu et al., 1998).

Safety and Hazards

Cyclohexyl isothiocyanate is a flammable liquid and vapor. It can cause severe skin burns and eye damage. It may cause an allergic skin reaction and is fatal if inhaled. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed or in contact with skin . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Cyclohexyl isothiocyanate, like other isothiocyanates, primarily targets proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . These targets play a crucial role in maintaining cellular homeostasis and preventing the onset of diseases such as cancer .

Mode of Action

Isothiocyanates, including this compound, interact with their targets by binding to them, thereby modulating their function . This interaction can lead to changes in cellular processes such as cell cycle progression, apoptosis, and cellular metabolism .

Biochemical Pathways

Isothiocyanates affect various biochemical pathways. They inhibit cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body . They also induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), which plays a key role in the cellular response to oxidative stress . Furthermore, they modulate cell cycle regulators and induce apoptosis, thereby preventing the uncontrolled growth of cells .

Pharmacokinetics

It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation . These processes can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action include the modulation of cellular processes such as cell cycle progression, apoptosis, and cellular metabolism . These effects can contribute to the prevention of diseases such as cancer .

Biochemical Analysis

Biochemical Properties

Cyclohexyl isothiocyanate, like other isothiocyanates, is derived from the enzymatic hydrolysis of glucosinolates, secondary metabolites found in cruciferous vegetables . It interacts with various biomolecules, including cytochrome P450 enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Cellular Effects

This compound has been shown to have harmful effects if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and is harmful if inhaled . It is also moisture sensitive and a lachrymator (a substance which increases the flow of tears) .

Molecular Mechanism

They often exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is moisture sensitive , suggesting that its stability and degradation may be influenced by the presence of moisture.

Dosage Effects in Animal Models

While specific studies on this compound are limited, other isothiocyanates have been studied in animal models. For example, phenethyl isothiocyanate (PEITC) has been shown to reduce tumor size when given simultaneously with a carcinogen . The effects of this compound at different dosages in animal models remain to be explored.

Metabolic Pathways

Isothiocyanates, including this compound, are metabolized in the body through the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Properties

IUPAC Name

isothiocyanatocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11NS/c9-6-8-7-4-2-1-3-5-7/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSJGCPBOVTKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5061532
Record name Isothiocyanocyclohexane
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Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1122-82-3
Record name Cyclohexyl isothiocyanate
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Record name Cyclohexane, isothiocyanato-
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Record name Cyclohexyl isothiocyanate
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Record name Cyclohexane, isothiocyanato-
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Record name Cyclohexyl isothiocyanate
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Synthesis routes and methods I

Procedure details

In one hour 0.5 mole of cyclohexyl amine, 0.5 mole of sodium hydroxide and 60 grams of water were treated with 0.5 mole of carbon disulfide. The N-cyclohexyl sodium dithiocarbamate solution was stirred for a further hour at 50° C. There were added 1,000 cc of water, 20 grams of sodium hydroxide and 250 cc of methylene chloride. Under stirring there were led in at 6° C, 0.515 mol of cyanogen chloride. After the separation the methylene chloride layer was distilled. There were isolated 69.5 grams of cyclohexyl isothiocyanate (B.P. 98.5° C/13 mm Hg), corresponding to a yield of 98.4% of theory.
Quantity
0.5 mol
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0.5 mol
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0.5 mol
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60 g
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[Compound]
Name
N-cyclohexyl sodium dithiocarbamate
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0 (± 1) mol
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0.515 mol
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reactant
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20 g
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250 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Nitrocyclohexane (0.02 mole) and molybdenum hexacarbonyl (0.0002 mole) were placed in a 100 ml. rocking autoclave which was then sealed. Carbonyl sulfide (10.0 g., 0.16 mole) was charged to the autoclave from a small stainless steel cylinder, in which it was contained in the liquified state under its own vapor pressure (about 160 psig). The autoclave was then heated at 150°C. for 3 hours, after which it was cooled to ambient temperature, vented and opened. The reaction mixture was rinsed from the autoclave with 10 ml. of chloroform. The chloroform solution was separated from an insoluble residue by filtration, following which the solvent was evaporated to give 0.97 g. of product mixture. Vapor phase chromatographic analysis of this mixture showed it to contain 1.0% of nitrocyclohexane and 3.6% of cyclohexyl isothiocyanate (1.3% yield based on unrecovered nitrocyclohexane).
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0.02 mol
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10 g
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[Compound]
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stainless steel
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0.0002 mol
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Synthesis routes and methods IV

Procedure details

Cyclohexylamine (99 mg, 0.001 mol) and 101 mg (0.001 mol) of triethylamine together with 76 mg (0.001 mol) of carbon disulfide were dissolved in 10 ml of acetonitrile to prepare a solution of cyclohexyldithiocarbamic acid triethylamine salt in acetonitrile. To this solution was added 256 mg (0.001 mol) of DSC and the admixture was stirred for 24 hours at room temperature. The reaction mixture is distilled to remove the acetonitrile and the residue was admixed with ethyl acetate, washed with 1 N-HCl, with aqueous 4% NaHCO3, with water and finally with saturated aqueous NaCl, followed by drying over anhydrous sodium sulfate. The resulting solution was distilled to remove the ethyl acetate and the residue was purified by column-chromatography on silica gel developed with hexane-benzene to give cyclohexylisothiocyanate in a yield of 85%.
Quantity
99 mg
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101 mg
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76 mg
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10 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
Cyclohexyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
Cyclohexyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
Cyclohexyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
Cyclohexyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
Cyclohexyl isothiocyanate

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